molecular formula C10H15NO B2951379 4-[(Propan-2-yloxy)methyl]aniline CAS No. 221532-15-6

4-[(Propan-2-yloxy)methyl]aniline

Cat. No.: B2951379
CAS No.: 221532-15-6
M. Wt: 165.236
InChI Key: SHASIYNCTOUWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C10H15NO It is also known by its IUPAC name, 4-(isopropoxymethyl)aniline This compound is characterized by the presence of an aniline group substituted with a propan-2-yloxy methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propan-2-yloxy)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with isopropyl alcohol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the isopropoxymethyl group. The reaction conditions usually include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Isopropyl alcohol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(Propan-2-yloxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The propan-2-yloxy methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of a propan-2-yloxy methyl group.

    4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy methyl group.

Uniqueness

4-[(Propan-2-yloxy)methyl]aniline is unique due to the presence of the propan-2-yloxy methyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-(propan-2-yloxymethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASIYNCTOUWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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